N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N4O2S/c1-3-26(4-2)10-11-27-18-7-5-6-15(18)20(25-21(27)29)30-13-19(28)24-14-8-9-16(22)17(23)12-14/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKCBEVHPYCTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dichlorophenyl group and a tetrahydropyrimidine core. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C19H28Cl3N7 |
| Molecular Weight | 460.83 g/mol |
| Density | 1.27 g/cm³ |
| Boiling Point | 583 °C |
| LogP | 5.376 |
These properties suggest a lipophilic nature, which may influence its bioavailability and interaction with biological targets.
Research indicates that compounds similar to this compound often engage in multiple biochemical pathways. The compound is hypothesized to act primarily through inhibition of key enzymes and receptors involved in cancer pathways:
- Inhibition of Tyrosine Kinases : The compound may inhibit various tyrosine kinases implicated in tumor growth and proliferation.
- Regulation of Cell Cycle : It could induce cell cycle arrest and apoptosis in cancer cells through modulation of signaling pathways such as p53 and cyclin-dependent kinases (CDKs).
- Interaction with Receptors : Similar compounds have shown activity against receptors like EGFR and PDGFRβ, suggesting potential applications in targeted therapies.
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrimidine derivatives. Studies have demonstrated that compounds with similar structures exhibit potent cytotoxic effects against various cancer cell lines:
- HCT116 Cells : In vitro studies have shown IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
- Mechanisms : These compounds often induce apoptosis via caspase activation and inhibit angiogenesis.
Antimicrobial Effects
Preliminary studies suggest that this compound may also exhibit antimicrobial activity. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
-
Study on Pyrido[2,3-d]pyrimidines : A review detailed the anticancer efficacy of pyrido[2,3-d]pyrimidine derivatives against multiple cancer types, reporting significant growth inhibition in HepG2 and PC-3 cell lines .
Compound Cancer Cell Line IC50 (µM) Compound A HCT116 6.9 Compound B PC-3 1.54 - Antimicrobial Activity : Another study reported that derivatives containing similar structural motifs exhibited broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step organic reactions requiring precise control of:
- Reaction temperature (e.g., 50–80°C for cyclocondensation steps)
- Solvent selection (e.g., dimethylformamide [DMF] or acetonitrile for nucleophilic substitution)
- Reaction time (24–48 hours for thioacetamide coupling)
- Catalysts (e.g., triethylamine for deprotonation) Methodological optimization should include iterative trials with thin-layer chromatography (TLC) or HPLC monitoring .
Q. How can researchers confirm the structural integrity of this compound?
Key characterization techniques include:
- NMR spectroscopy : Analyze proton environments (e.g., δ 7.41–7.28 ppm for aromatic protons, δ 4.12 ppm for SCH₂ groups) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 344.21 [M+H]⁺ for related analogs) .
- Elemental analysis : Verify C, N, and S content (e.g., deviations <0.1% from theoretical values) .
Q. What solvents and conditions are suitable for purification?
- Recrystallization : Use ethanol/water mixtures or dichloromethane/hexane gradients .
- Column chromatography : Employ silica gel with ethyl acetate/hexane eluents (3:7 ratio) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across analogs?
Discrepancies may arise from:
- Structural variations : Compare analogs with/without the thieno[3,2-d]pyrimidine core (e.g., altered binding affinity due to diethylaminoethyl substitutions) .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase inhibition assays) .
- Computational modeling : Perform docking studies to correlate substituent effects (e.g., 3,4-dichlorophenyl vs. 4-fluorophenyl) with activity .
Q. What strategies are effective for studying interactions with biological targets?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., cyclin-dependent kinases) using 2.0 Å resolution datasets .
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD values) in real-time .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Q. How can researchers design analogs with improved metabolic stability?
- Modify labile groups : Replace ester linkages with amides (e.g., acetamide vs. ethoxy groups) .
- Introduce steric hindrance : Add methyl or trifluoromethyl substituents to reduce CYP450-mediated oxidation .
- In silico ADMET prediction : Use tools like SwissADME to prioritize analogs with favorable LogP and topological polar surface area (TPSA) .
Q. What analytical methods are recommended for detecting degradation products?
- LC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the thioacetamide bond) under acidic/basic conditions .
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A), and oxidative stress (H₂O₂) .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.10 ppm (NHCO), δ 2.19 ppm (CH₃) | |
| ESI-MS | m/z 344.21 [M+H]⁺ | |
| Elemental Analysis | C: 45.29%, N: 12.23%, S: 9.30% |
Table 2: Common Synthetic Challenges and Solutions
| Issue | Mitigation Strategy | Evidence |
|---|---|---|
| Low yield in cyclocondensation | Optimize temperature (70°C) and solvent (DMF) | |
| Impurities in thioacetamide coupling | Use TLC-guided purification (Rf = 0.3–0.5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
